3-Methylphenethylamine Hydrochloride

描述

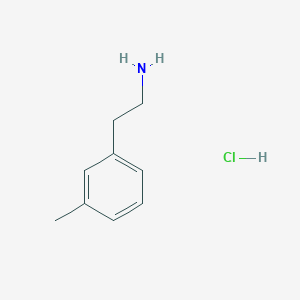

3-Methylphenethylamine Hydrochloride is an organic compound with the chemical formula C9H13N. It is a derivative of phenethylamine, characterized by a methyl group attached to the phenyl ring. This compound is known for its role as a human trace amine-associated receptor 1 (TAAR1) agonist .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenethylamine Hydrochloride typically involves the alkylation of benzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the amine. The final step involves the conversion of the free base to its hydrochloride salt .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure the quality and purity of the final product .

化学反应分析

Types of Reactions: 3-Methylphenethylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed:

Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.

Reduction: Formation of various amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives of 3-Methylphenethylamine.

科学研究应用

3-Methylphenethylamine Hydrochloride (C9H14ClN) is a compound that has garnered attention in various scientific and research applications, particularly in pharmacology and forensic science. This article explores its applications, supported by case studies and data tables.

Pharmacological Research

This compound is being investigated for its effects on adrenergic receptors. Research indicates that phenethylamines can activate various adrenergic receptors, which play crucial roles in cardiovascular function and metabolic regulation.

- Case Study : In a study assessing the activation of human adrenergic receptors, it was found that phenethylamine derivatives, including 3-Methylphenethylamine, exhibit varying potencies in activating these receptors, suggesting their potential use in developing new stimulant medications or dietary supplements .

Forensic Science

The compound is relevant in forensic toxicology, particularly concerning its identification in doping cases. Its structural similarity to other controlled substances necessitates precise analytical methods for detection.

- Case Study : A study focused on the detection of β-methylphenethylamine (BMPEA), a positional isomer of amphetamine, utilized advanced chromatographic techniques to differentiate between similar compounds. This highlights the importance of accurate identification methods for substances like 3-Methylphenethylamine in doping control .

Due to its stimulant properties, there is ongoing research into the use of this compound in dietary supplements aimed at enhancing athletic performance or weight loss.

作用机制

The primary mechanism of action of 3-Methylphenethylamine Hydrochloride involves its interaction with the TAAR1 receptor. Activation of TAAR1 leads to the modulation of intracellular signaling pathways, including the phosphatidylinositol-calcium second messenger system. This results in the release of calcium ions from intracellular stores, affecting neural activity, perception, cognition, and mood .

相似化合物的比较

Phenethylamine: The parent compound, acts as a central nervous system stimulant.

Amphetamine: A potent stimulant with a similar structure, known for its psychoactive effects.

N-Methylphenethylamine: Shares similar pharmacodynamic properties with 3-Methylphenethylamine

Uniqueness: 3-Methylphenethylamine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its potency and selectivity as a TAAR1 agonist.

生物活性

3-Methylphenethylamine (3MPEA) is an organic compound classified as a trace amine with the chemical formula . It is structurally related to phenethylamine and is recognized for its role as an agonist of the human trace amine-associated receptor 1 (TAAR1). This receptor is implicated in various physiological processes, including neurotransmitter release and modulation of mood and behavior. Despite its structural similarities to other biologically active compounds, such as amphetamine, research on 3MPEA is limited, particularly concerning its pharmacological effects and safety profile.

Biological Mechanisms

3MPEA functions primarily as a TAAR1 agonist. Activation of this receptor can lead to the enhancement of monoaminergic activity, which includes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that observed with other phenethylamines, suggesting potential stimulant effects.

Neurotransmitter Release

The following table summarizes the neurotransmitter release profiles of various phenethylamines, including 3MPEA:

| Compound | NE Release (nM) | DA Release (nM) | 5-HT Release (nM) |

|---|---|---|---|

| 3-Methylphenethylamine | TBD | TBD | TBD |

| Phenethylamine | 10.9 | 39.5 | >10,000 |

| Amphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

Note: TBD indicates that specific data for 3MPEA is not yet available in the literature.

Pharmacokinetics and Metabolism

The metabolism of 3MPEA likely involves monoamine oxidase (MAO), specifically MAO-B, which degrades many trace amines. The pharmacokinetic profile remains under-researched; however, it may share metabolic pathways with other closely related compounds.

Case Studies and Research Findings

Recent studies have begun to explore the effects of related compounds such as β-methylphenethylamine (BMPEA), which has been linked to cardiovascular complications. Although direct studies on 3MPEA are sparse, findings from BMPEA suggest that trace amines can exert significant biological effects that warrant further investigation.

- Study on β-Methylphenethylamine : This compound demonstrated cardiovascular risks when administered at certain dosages, indicating that similar analogs like 3MPEA could potentially exhibit adverse effects if misused or consumed in high quantities .

- Reinforcing Effects : Research on dietary supplements containing phenethylamine analogs has shown reinforcing effects in animal models, suggesting potential for abuse similar to amphetamines .

属性

IUPAC Name |

2-(3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-3-2-4-9(7-8)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQWHWCZWPFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-40-6 | |

| Record name | 5470-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。